N-(2-chloro-6-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide
CAS No.: 1251594-02-1
Cat. No.: VC4837924
Molecular Formula: C22H18ClFN4O2
Molecular Weight: 424.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251594-02-1 |
|---|---|
| Molecular Formula | C22H18ClFN4O2 |
| Molecular Weight | 424.86 |
| IUPAC Name | N-(2-chloro-6-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C22H18ClFN4O2/c1-13-4-3-5-17(23)19(13)26-18(29)11-28-12-25-20-16(10-27(2)21(20)22(28)30)14-6-8-15(24)9-7-14/h3-10,12H,11H2,1-2H3,(H,26,29) |
| Standard InChI Key | LAUMAFMZHZNTJS-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)N(C=C3C4=CC=C(C=C4)F)C |
Introduction
Molecular Structure and Physicochemical Properties
The compound’s molecular formula is C₂₂H₁₈ClFN₄O₂, with a molecular weight of 424.86 g/mol. Key structural features include:
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A pyrrolo[3,2-d]pyrimidin-4-one core, which confers rigidity and planar geometry for target binding.
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A 7-(4-fluorophenyl) substituent, enhancing hydrophobic interactions and metabolic stability.
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A 5-methyl group, potentially improving pharmacokinetic properties.
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An N-(2-chloro-6-methylphenyl)acetamide side chain, contributing to steric and electronic modulation.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈ClFN₄O₂ |
| Molecular Weight | 424.86 g/mol |
| IUPAC Name | N-(2-chloro-6-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide |
| SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)N(C=C3C4=CC=C(C=C4)F)C |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 89.6 Ų |
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. A typical pathway includes:
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Construction of the pyrrolo[3,2-d]pyrimidinone core via cyclization reactions, often using microwave-assisted conditions to enhance yield .
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Introduction of the 4-fluorophenyl group at the 7-position through Suzuki-Miyaura coupling, leveraging palladium catalysts .
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Functionalization at the 3-position with an acetamide side chain via nucleophilic substitution or amide coupling .
Key reaction conditions include the use of dimethyl sulfoxide (DMSO) or acetonitrile as solvents and triethylamine as a base to facilitate deprotonation. Purification is typically achieved via column chromatography, with final characterization using ¹H/¹³C NMR, HRMS, and X-ray crystallography .
Mechanism of Action and Biological Activity
The compound’s biological activity is hypothesized to stem from its ability to inhibit kinase enzymes, a common trait of pyrrolopyrimidine derivatives .
Kinase Inhibition
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RET Kinase: Structural analogs, such as pyrrolo[2,3-d]pyrimidine derivatives, exhibit nanomolar potency against RET-wt and drug-resistant mutants (e.g., RET V804M) .
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HER2/EGFR: Similar compounds demonstrate dual inhibitory activity against HER2 and EGFR, with IC₅₀ values as low as 11 nM .
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FAK/Pyk2: Pyrrolo pyrimidine derivatives show anti-angiogenic effects by dual inhibition of focal adhesion kinases .
Cellular and In Vivo Efficacy
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